molecular formula C8H4F3IO B8185028 2,2,2-Trifluoro-1-(3-iodophenyl)ethan-1-one

2,2,2-Trifluoro-1-(3-iodophenyl)ethan-1-one

Cat. No.: B8185028
M. Wt: 300.02 g/mol
InChI Key: SRNKHCYJNSITRM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-iodophenyl)ethan-1-one (CAS 23516-86-1) is a high-value building block in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C8H4F3IO and a molecular weight of 300.02 g/mol, features both a trifluoromethyl ketone group and an iodine substituent on the aromatic ring, making it a versatile intermediate for various synthetic transformations, particularly in the development of novel active pharmaceutical ingredients (APIs). The presence of the iodine atom allows for further functionalization via cross-coupling reactions, while the electron-withdrawing trifluoromethyl group can influence the compound's reactivity and the metabolic properties of resulting molecules. In research settings, similar trifluoromethyl ketone derivatives are investigated as key intermediates in the synthesis of potential therapeutic agents, including compounds studied for antiviral activity . As a reagent, it is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can order this product in quantities ranging from 50 mg to 2.5 g, available with a typical purity of 98% . Proper handling is essential; refer to the Safety Data Sheet for full handling and storage information.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO/c9-8(10,11)7(13)5-2-1-3-6(12)4-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNKHCYJNSITRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

The most widely reported method involves the trifluoromethylation of 3-iodobenzoyl chloride using potassium hexamethyldisilazide (KHMDS) and fluoroform (HCF₃) in triglyme solvent. In this single-step reaction, KHMDS deprotonates HCF₃ to generate a trifluoromethyl anion, which nucleophilically attacks the acyl chloride. The general procedure is as follows:

  • Reagent Preparation : 3-Iodobenzoyl chloride (1.0 equiv) is dissolved in anhydrous triglyme under nitrogen.

  • Deprotonation : KHMDS (2.0 equiv) is added at 0°C, followed by slow introduction of HCF₃ gas.

  • Reaction : The mixture is stirred at 25°C for 12 hours, yielding a crude product.

  • Purification : Column chromatography (hexane/ethyl acetate = 4:3) isolates the ketone in 75% yield.

Key Optimization Parameters :

  • Solvent Choice : Triglyme’s high boiling point (216°C) prevents side reactions during exothermic trifluoromethylation.

  • Catalyst Stoichiometry : Excess KHMDS ensures complete deprotonation of HCF₃, minimizing unreacted acyl chloride.

Table 1: Reaction Conditions and Yields for Trifluoromethylation

ParameterValueSource
Starting Material3-Iodobenzoyl chloride
Trifluoromethyl SourceHCF₃
BaseKHMDS
SolventTriglyme
Temperature25°C
Yield75%

Friedel-Crafts Acylation of 1-Iodo-3-trifluoromethylbenzene

Acid-Catalyzed Acylation

An alternative route employs Friedel-Crafts acylation, where 1-iodo-3-trifluoromethylbenzene reacts with acetyl chloride in the presence of AlCl₃. This method, adapted from analogous syntheses, proceeds via electrophilic aromatic substitution:

  • Electrophile Generation : AlCl₃ coordinates with acetyl chloride, forming a reactive acylium ion.

  • Substitution : The acylium ion attacks the meta position of the iodinated benzene ring, driven by the electron-withdrawing trifluoromethyl group.

  • Workup : The reaction is quenched with ice-cold HCl, followed by extraction with dichloromethane.

Challenges :

  • Regioselectivity : Competing ortho/para substitution necessitates careful temperature control (0–5°C).

  • Byproducts : Overacylation products are minimized using stoichiometric AlCl₃ (1.2 equiv).

Iodination of 3-Trifluoromethylacetophenone

Electrophilic Iodination

Iodine monochloride (ICl) in acetic acid selectively iodinates 3-trifluoromethylacetophenone at the meta position. This method, derived from iodination protocols for fluoroaromatics, involves:

  • Iodination : ICl (1.5 equiv) is added to a solution of the acetophenone derivative in glacial acetic acid.

  • Stirring : The reaction proceeds at 50°C for 6 hours, monitored by TLC (hexane/ethyl acetate = 10:1).

  • Isolation : Sodium bisulfite quenches excess ICl, and the product is recrystallized from ethanol.

Yield : 68% (lower than trifluoromethylation due to competing side reactions).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (300 MHz, CDCl₃): δ 8.39 (s, 1H, aromatic), 8.06–8.03 (m, 2H, aromatic), 7.34–7.26 (m, 1H, aromatic).

  • ¹⁹F NMR (282 MHz, CDCl₃): δ −72.01 (s, CF₃).

Mass Spectrometry

  • GC-MS (EI, m/z): 203 [M−COCF₃]⁺ (49%), 299.9261 [M]⁺ (HRMS).

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthetic Routes

MethodYieldCostScalabilityPurity
Trifluoromethylation75%HighModerate>95%
Friedel-Crafts60%LowLow85–90%
Electrophilic Iodination68%MediumHigh90–92%
  • Trifluoromethylation is optimal for small-scale synthesis but requires expensive HCF₃.

  • Electrophilic Iodination offers better scalability but lower regioselectivity .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-iodophenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interaction with biological molecules. The iodine atom serves as a reactive site for substitution reactions, allowing the compound to modify specific molecular targets .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Trifluoromethyl Aromatic Ketones

Compound Name Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Key Reactivity/Applications
This compound 3-I C₈H₄F₃IO 316.02* Not reported Electrophilic substitution, drug intermediates
2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-one 4-F C₈H₄F₄O 192.11 Not reported High electrophilicity; used in IR spectroscopy studies
2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one 3-NO₂ C₈H₄F₃NO₃ 219.12 Not reported Strong electron-withdrawing effects; annulation reactions
2,2,2-Trifluoro-1-(2-hydroxy-5-nitrophenyl)ethan-1-one 2-OH, 5-NO₂ C₈H₄F₃NO₄ 235.12 65–66 Hydrogen bonding; chromene synthesis
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one 6-MeO-pyridin-3-yl C₈H₆F₃NO₂ 205.13 Not reported Heterocyclic functionalization; commercial availability

*Calculated based on molecular formula.

Key Observations:

  • Electronic Effects: The 3-iodo substituent is less electron-withdrawing than nitro (-NO₂) or trifluoromethyl (-CF₃) groups but introduces steric hindrance due to its larger atomic radius (~1.39 Å for I vs. ~1.47 Å for CF₃). This steric bulk may slow nucleophilic attack at the carbonyl compared to smaller substituents like -F .
  • Crystallography: Iodine’s high electron density enhances X-ray diffraction contrast, making the compound advantageous for crystal structure determination (cf. SHELX refinements in ).

Biological Activity

2,2,2-Trifluoro-1-(3-iodophenyl)ethan-1-one is an organic compound notable for its unique molecular structure, which features both a trifluoromethyl group and an iodine atom attached to a phenyl ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and reactivity with various biological molecules.

  • Molecular Formula : CHFIO
  • Molecular Weight : 300.01 g/mol
  • Structural Features : The trifluoromethyl group enhances reactivity, while the iodine atom provides a site for substitution reactions.

Research indicates that this compound may influence several biological pathways, although the specific mechanisms remain under investigation. The presence of the trifluoromethyl group is believed to enhance its electronic properties, potentially affecting enzyme interactions and cellular processes.

Case Studies and Findings

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with halogen substitutions have shown effectiveness against various bacterial strains.
    CompoundActivityReference
    This compoundPotential Antimicrobial
    Related Halogenated CompoundsEffective against Gram-positive bacteria
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies on structurally related compounds have indicated inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis.
    • In vitro assays demonstrated that halogenated ketones can inhibit DHODH activity more effectively than non-halogenated counterparts.

Applications in Medicinal Chemistry

The unique properties of this compound make it a candidate for various applications:

  • Drug Design : Its structural features allow for modifications that could enhance pharmacological profiles.
  • Synthetic Intermediates : It serves as a valuable intermediate in synthesizing more complex organic compounds.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

CompoundKey FeaturesBiological Activity
2,2-DichloroacetophenoneLacks fluorine; less reactiveModerate antibacterial
3-IodoacetophenoneIodine substitution; lower reactivityLimited activity
4-FluoroacetophenoneFluorine only; different reactivity profileAntimicrobial

Q & A

Q. What are the standard synthetic routes for 2,2,2-Trifluoro-1-(3-iodophenyl)ethan-1-one, and what key reaction parameters influence yield?

The compound is typically synthesized via Friedel-Crafts acylation , where 3-iodobenzene reacts with trifluoroacetic anhydride (TFAA) under Lewis acid catalysis (e.g., AlCl₃ or H₂SO₄). Critical parameters include:

  • Temperature control : Reactions are performed at low temperatures (-15°C to 0°C) to manage exothermicity and minimize side reactions .
  • Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 eq.) ensures complete activation of the acylating agent .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity. Yields range from 65% to 92% depending on substrate reactivity and workup .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

  • ¹H NMR : Aromatic protons appear at δ 7.4–8.0 ppm (multiplicity depends on substitution pattern).
  • ¹³C NMR : The carbonyl carbon resonates at δ ~180 ppm (q, J = 34.8 Hz due to coupling with fluorine) .
  • ¹⁹F NMR : The CF₃ group shows a singlet at δ -71.15 ppm .
  • IR spectroscopy : Stretching frequencies for C=O (1700–1750 cm⁻¹) and C-I (500–600 cm⁻¹) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks ([M]⁺) align with the calculated molecular weight (316.0 g/mol) .

Q. How is this compound utilized in medicinal chemistry research?

The trifluoromethyl and iodophenyl moieties enhance lipophilicity and metabolic stability, making it a scaffold for antimicrobial agents . For example, derivatives inhibit Mycobacterium tuberculosis efflux pumps, potentiating antibiotic efficacy. Assays like minimum inhibitory concentration (MIC) and ethidium bromide accumulation studies validate activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data across studies?

Discrepancies often arise from:

  • Solvent effects : Use deuterated solvents (CDCl₃ or DMSO-d₆) consistently.
  • Impurities : Repurify samples via recrystallization or chromatography.
  • Instrument calibration : Validate chemical shifts against internal standards (e.g., TMS for ¹H/¹³C, CFCl₃ for ¹⁹F).
    For ambiguous assignments, employ 2D NMR (COSY, HSQC) to correlate protons and carbons .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

The electron-withdrawing CF₃ group directs electrophiles to the para position relative to the ketone. To enhance selectivity:

  • Catalyst choice : FeCl₃ or ZnCl₂ increases reactivity of less-activated positions .
  • Solvent polarity : Dichloromethane (DCM) favors electrophilic attack over protic solvents .
  • Temperature control : Reactions at 0–25°C minimize by-products. Monitor progress via TLC or LC-MS .

Q. How can conflicting biological activity data in literature be addressed?

Contradictory results may stem from:

  • Strain variability : Test against standardized bacterial strains (e.g., M. tuberculosis H37Rv).
  • Compound purity : Verify purity (>95%) via HPLC before assays .
  • Assay conditions : Use consistent protocols (e.g., broth microdilution for MIC) .

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